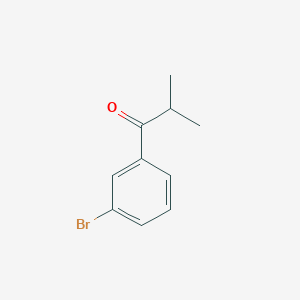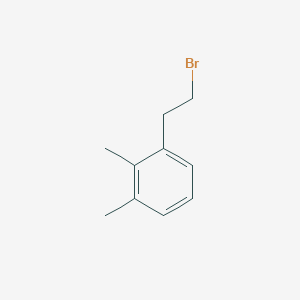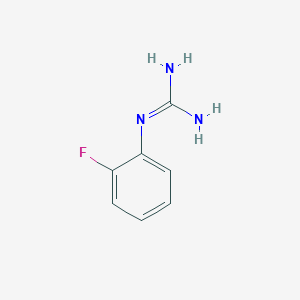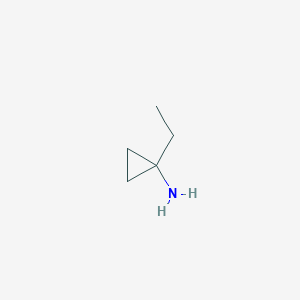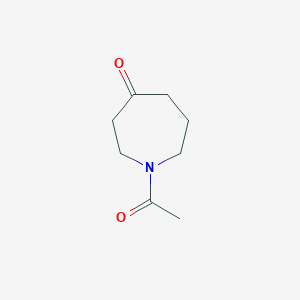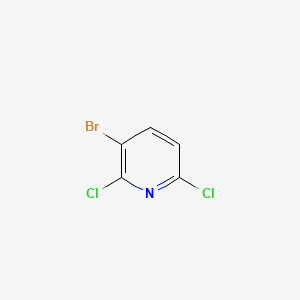
(4-Bromo-3-fluorophenyl)-phenylmethanone
Vue d'ensemble
Description
4-Bromo-3-fluorophenyl)-phenylmethanone (4-Br-3-F-PPM) is an organic compound with the molecular formula C8H6BrFO. It is a white crystalline solid that is soluble in alcohols and ethers. This compound has been studied extensively due to its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
Organic Synthesis and Intermediate Applications
One significant application of derivatives similar to "(4-Bromo-3-fluorophenyl)-phenylmethanone" is in the synthesis of complex organic molecules. For instance, the compound has been used in the synthesis of key intermediates for atorvastatin calcium, a widely used statin, demonstrating its utility in creating medically relevant substances. The synthesis process involves bromination and condensation reactions, showcasing the compound's versatility as a precursor in organic chemistry (Zhang Yi-fan, 2010).
Material Science and Polymer Research
In material science, derivatives of "this compound" contribute to the development of novel materials with enhanced properties. A notable example is its role in producing fluorinated poly(aryl ether) membranes for fuel cell applications. These membranes exhibit excellent thermal, oxidative, and dimensional stability, along with low methanol permeability and reasonable proton conductivity, highlighting the compound's potential in advancing fuel cell technology (Baijun Liu et al., 2006).
Antimicrobial and Antitumor Research
Research into the antimicrobial and antitumor activities of related bromophenols and fluorophenyl compounds has shown promising results. Compounds synthesized from "this compound" derivatives have demonstrated significant inhibitory effects on various cancer cell lines, such as A549, BGC-823, and HepG-2, indicating potential applications in cancer treatment (Zhi-hua Tang & W. Fu, 2018). Additionally, the antimicrobial activities of synthesized compounds underscore their utility in developing new therapeutic agents (S. Balaji et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIDDGDGHQARQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

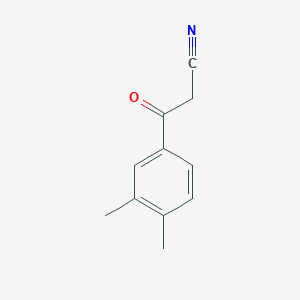

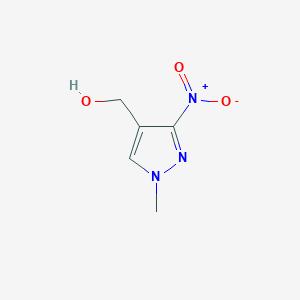
![Benzo[d]oxazole-6-carbaldehyde](/img/structure/B1287584.png)

